molecular formula C10H7NO2 B189445 8-Quinolinecarboxylic acid CAS No. 86-59-9

8-Quinolinecarboxylic acid

Cat. No. B189445
CAS RN: 86-59-9
M. Wt: 173.17 g/mol
InChI Key: QRDZFPUVLYEQTA-UHFFFAOYSA-N
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Description

8-Quinolinecarboxylic acid is a tridentate chelating agent . It is used as a herbicide and its removal from aqueous solution using sodium montmorillonite, acidic montmorillonite, and organo-acidic montmorillonite has been reported .


Synthesis Analysis

8-Quinolinecarboxylic acid may be used in the synthesis of novel oxorhenium (V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives . It can also be used in the synthesis of chiral 1,2,3,4-tetrahydroquinolinyl-oxazoline compounds, which are used as ligands for Ru-catalyzed asymmetric transfer hydrogenation of ketones .


Molecular Structure Analysis

The molecular formula of 8-Quinolinecarboxylic acid is C10H7NO2 . The molecular weight is 173.17 . The InChI key is QRDZFPUVLYEQTA-UHFFFAOYSA-N .


Chemical Reactions Analysis

8-Quinolinecarboxylic acid reacts with 2-aminophenol to form a benzoxazole derivative . This derivative can undergo fluorescence quenching in water, making it a viable candidate for developing a probe for detecting water in aprotic organic solvents .


Physical And Chemical Properties Analysis

8-Quinolinecarboxylic acid is a solid at 20°C . It has a density of 1.3±0.1 g/cm3 . The boiling point is 386.5±15.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

  • Electroreduction on Mercury Electrodes : 8-Quinolinecarboxylic acid is studied for its electroreduction processes, particularly on mercury electrodes. This includes its electrodimerization reactions and adsorption-desorption processes, relevant in electrochemical studies (Pintado et al., 2011); (Pintado et al., 2012).

  • Antimicrobial and Cytotoxic Agents : Quinoline derivatives, including 8-Quinolinecarboxylic acid, are explored for their potential as antimicrobial and cytotoxic agents. Their activities against bacteria, fungi, and tumor cells are of particular interest (Farhan & Saour, 2017); (Farhan & Saour, 2015).

  • Helical Oligoamide Foldamers : The compound has been used in the design and synthesis of helical oligoamides derived from 8-amino-4-isobutoxy-2-quinolinecarboxylic acid. These foldamers have potential applications in the field of molecular recognition and self-assembly (Jiang et al., 2003).

  • Genotoxic Properties : Research has been conducted on the genotoxic properties of quinoline derivatives, including 8-Quinolinecarboxylic acid, highlighting their potential effects on genetic material (Zani & Carmellino, 1994).

  • Metal Ion Chelation and Analysis : Studies show the utility of quinolinecarboxylic acids in chelating metal ions, which is significant in analytical chemistry for the detection and quantification of metal ions (Kovi et al., 1972); (Moberg et al., 1990).

  • Fluorescent Chemosensor for Cu2+ Ions : A nanocomposite involving 8-Quinolinecarboxylic acid derivative has been synthesized for use as a fluorescent chemosensor, particularly for detecting Cu2+ ions in water (Li et al., 2016).

  • Antimicrobial Activity : Various derivatives of 8-Quinolinecarboxylic acid have been synthesized and tested for their antimicrobial properties, demonstrating effectiveness against certain bacteria (Agui et al., 1977).

  • Corrosion Inhibition : The compound has been evaluated for its potential as a corrosion inhibitor, particularly for mild steel in acidic environments (Achary et al., 2008).

Safety And Hazards

8-Quinolinecarboxylic acid is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

8-Quinolinecarboxylic acid is a typical persistent organic pollutant . Because of its persistence, low volatility, bioaccumulation potential, and high toxicity, it is a major environmental issue, drawing much scientific and public attention . Future research may focus on finding more efficient ways to remove this pollutant from the environment.

properties

IUPAC Name

quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDZFPUVLYEQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235334
Record name 8-Quinolinecarboxylic acid
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Quinolinecarboxylic acid

CAS RN

86-59-9
Record name 8-Quinolinecarboxylic acid
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Record name 8-Quinolinecarboxylic acid
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Record name 8-Quinolinecarboxylic acid
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Record name quinoline-8-carboxylic acid
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Record name 8-QUINOLINECARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
574
Citations
M Mekhloufi, A Zehhaf, A Benyoucef, C Quijada… - Environmental …, 2013 - Springer
Sodium montmorillonite (Na-M), acidic montmorillonite (HM), and organo-acidic montmorillonite (Org-HM) were applied to remove the herbicide 8-quinolinecarboxylic acid (8-QCA). The …
Number of citations: 56 link.springer.com
S López-Bernabeu, R Ruiz-Rosas, C Quijada… - Chemosphere, 2016 - Elsevier
… treatment in a filter-press electrochemical cell) on the adsorption capacity of an activated carbon cloth (ACC) was analyzed in relation with the removal of 8-quinolinecarboxylic acid …
Number of citations: 24 www.sciencedirect.com
KN Campbell, JF Kerwin, RA LaForge… - Journal of the …, 1946 - ACS Publications
… 1,2,3,4tetrahydro-8-quinolinecarboxylic acid, m. … 6-Methoxy-8-quinolinecarboxylic Acid.—When the nitrile was treated with 90% sulfuric acid and sodium nitrite by Bouveault’s …
Number of citations: 37 pubs.acs.org
JR Gilbreath, HM Haendler - Industrial & Engineering Chemistry …, 1942 - ACS Publications
… Haendler and Geyer (4), 8-quinolinecarboxylic acid has the same potential chelating group (… followingstudy of 8-quinolinecarboxylic acid was made. 8-Quinolinecarboxylic acid gives a …
Number of citations: 4 pubs.acs.org
S Pintado, L Gómez, R Rodríguez-Amaro… - Electrochimica …, 2011 - Elsevier
The electroreductions of 8-quinolinecarboxylic acid and its derivative quinmerac (a quinolinic herbicide) on mercury electrodes are studied by cyclic voltammetry and …
Number of citations: 4 www.sciencedirect.com
S Pintado, MR Montoya, JMR Mellado - Electrochimica acta, 2012 - Elsevier
… The electroreductions of 8-quinolinecarboxylic acid and his derivative quinmerac (a quinolinic … from 8-quinolinecarboxylic acid to quinmerac, being more complicated in this last case. …
Number of citations: 6 www.sciencedirect.com
W Steglich, O Hollitzer - Angewandte Chemie International …, 1973 - Wiley Online Library
Hitherto there has been no compound with an established v-tetrazine structure “’in which four contiguous nitrogen atoms are incorporated into an aromatic (I), partially [eg (2)] or fully …
Number of citations: 8 onlinelibrary.wiley.com
CE Kaslow, WR Clark - The Journal of Organic Chemistry, 1953 - ACS Publications
… 5-Quinolinecarboxylic acid (9), 6-quinolinecarboxylic acid (10), 7-quinolinecarboxylic acid (11), and 8-quinolinecarboxylic acid (12) and the esters used in the preparation of the …
Number of citations: 34 pubs.acs.org
F Zani, ML Carmellino - Bollettino Chimico Farmaceutico, 1994 - europepmc.org
… The genotoxicity tests were extended to previously synthesized compounds (some 6-substituted 8-quinolinecarboxylic acids, the amide and some esters of 8-quinolinecarboxylic acid …
Number of citations: 11 europepmc.org
H Hansen, K Grossmann - Plant physiology, 2000 - academic.oup.com
… the synthetic auxins 7-chloro-3-methyl-8-quinolinecarboxylic acid (quinmerac), 2-methoxy-3,… In plants treated with IAA, 7-chloro-3-methyl-8-quinolinecarboxylic acid, naphthalene acetic …
Number of citations: 494 academic.oup.com

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